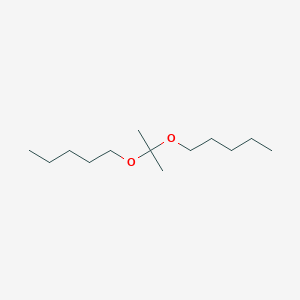
2,2-Bis(pentyloxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(pentyloxy)propane is a useful research compound. Its molecular formula is C13H28O2 and its molecular weight is 216.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Electronics
One of the most promising applications of 2,2-bis(pentyloxy)propane is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Case Study: Organic Light-Emitting Diodes (OLEDs)
Recent studies have shown that incorporating aliphatic side chains, such as those found in this compound, can enhance the solubility and processability of conjugated polymers used in OLEDs. This improvement allows for better film formation and device performance due to enhanced charge transport properties and reduced aggregation of the active materials .
Example Polymer Structure
The polymer structures designed for OLED applications often utilize compounds like this compound as side chains to improve electronic properties:
- Polymer Backbone : π-conjugated systems
- Side Chain : Aliphatic groups (e.g., pentyl groups from bis(pentyloxy)propane)
These modifications lead to improved light-emission efficiency and stability under operational conditions.
Chemical Intermediate
Another significant application of this compound is as a chemical intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, making it useful in the development of specialty chemicals.
Synthesis Applications
- Lariat Ethers : Research has indicated that derivatives of bisacylphosphinic acids can be synthesized using compounds like this compound as intermediates .
- Photoinitiators : The compound has been explored for use in photoinitiators for polymerization processes, which are critical in coatings and inks .
Surfactant Properties
Due to its amphiphilic nature—having both hydrophobic (alkyl chains) and hydrophilic (ether linkages) components—this compound exhibits surfactant properties. This makes it suitable for applications in formulations where emulsification or dispersion is required.
Application Example
- Emulsions : In cosmetic formulations or food products where stable emulsions are necessary, this compound can serve as an effective emulsifier due to its ability to lower surface tension between oil and water phases.
Propriétés
Numéro CAS |
10076-57-0 |
|---|---|
Formule moléculaire |
C13H28O2 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1-(2-pentoxypropan-2-yloxy)pentane |
InChI |
InChI=1S/C13H28O2/c1-5-7-9-11-14-13(3,4)15-12-10-8-6-2/h5-12H2,1-4H3 |
Clé InChI |
NWYYISOYSZWERS-UHFFFAOYSA-N |
SMILES |
CCCCCOC(C)(C)OCCCCC |
SMILES canonique |
CCCCCOC(C)(C)OCCCCC |
Key on ui other cas no. |
10076-57-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















